molecular formula C8H7N3O2 B596326 Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-63-6

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No. B596326
M. Wt: 177.163
InChI Key: ZLWJSLSMYNDWPA-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a type of pyrazolopyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

There are various synthetic methods implemented to synthesize pyrazolopyridines . One method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The synthesis of these compounds often involves a sequential opening/closing cascade reaction .

Scientific Research Applications

1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods have been considered .

  • Synthesis Methods : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

  • Biomedical Applications : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

  • Design and Biological Evaluation : A study was conducted on the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives . The study included the analysis of compounds and their overlap with entrectinib, a drug used in cancer treatment .

  • New Synthesis Route : A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives was reported . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWJSLSMYNDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743260
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

CAS RN

1206979-63-6
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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